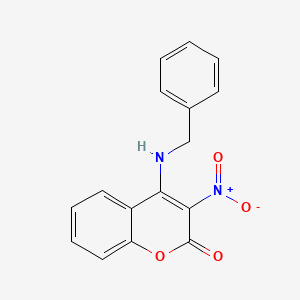

4-Benzylamino-3-nitrocoumarin

Vue d'ensemble

Description

La 4-benzylamino-3-nitrocoumarine est un dérivé de la coumarine, une classe de composés connus pour leurs diverses activités biologiques et leurs applications dans divers domaines. Les coumarines se caractérisent par un noyau benzénique fusionné à un noyau α-pyrone, et leurs dérivés ont été largement étudiés pour leurs propriétés pharmacologiques.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de la 4-benzylamino-3-nitrocoumarine implique généralement la mono-N-alkylation sélective de la 3-aminocoumarine avec le bromure de benzyle en présence de carbonate de potassium (K₂CO₃) dans le diméthylformamide (DMF) à des températures élevées (100 °C). Cette étape est suivie de la nitration du produit N-alkylaté à l'aide de bromodiméthylsulfure (BDMS) dans le dichlorométhane (DCM) à température ambiante .

Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques pour la 4-benzylamino-3-nitrocoumarine ne soient pas largement documentées, l'approche générale implique le passage à l'échelle des procédures de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'utilisation de réacteurs à flux continu pour améliorer le rendement et l'efficacité.

Analyse Des Réactions Chimiques

Types de Réactions : La 4-benzylamino-3-nitrocoumarine subit diverses réactions chimiques, notamment :

Oxydation : Le groupe nitro peut être réduit en groupe amino dans des conditions spécifiques.

Réduction : Le composé peut être réduit à l'aide de réactifs tels que le borohydrure de sodium en présence de palladium sur charbon.

Substitution : Le groupe benzylamino peut participer à des réactions de substitution nucléophile.

Réactifs et Conditions Courantes :

Oxydation : Poudre de fer en présence d'acide acétique.

Réduction : Borohydrure de sodium avec du palladium sur charbon.

Substitution : Bromure de benzyle avec du carbonate de potassium dans le DMF.

Principaux Produits Formés :

Réduction : Formation de 4-benzylamino-3-aminocoumarine.

Substitution : Formation de divers dérivés de coumarine substitués en fonction des substituants utilisés.

Applications De Recherche Scientifique

La 4-benzylamino-3-nitrocoumarine a une large gamme d'applications en recherche scientifique :

Chimie : Utilisée comme précurseur dans la synthèse de dérivés de coumarine plus complexes.

Biologie : Étudiée pour son potentiel comme sonde fluorescente en raison de ses propriétés photophysiques uniques.

Médecine : Investigée pour son potentiel anticonvulsivant et ses activités antimicrobiennes.

Industrie : Utilisée dans le développement de nouveaux matériaux présentant des propriétés optiques spécifiques.

5. Mécanisme d'Action

Le mécanisme d'action de la 4-benzylamino-3-nitrocoumarine implique son interaction avec diverses cibles moléculaires. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires. Le groupe benzylamino améliore la capacité du composé à se lier à des protéines et des enzymes spécifiques, modulant ainsi leur activité. Les voies et les cibles exactes sont encore en cours d'investigation, mais la structure du composé suggère des interactions potentielles avec les récepteurs GABA et d'autres systèmes neurotransmetteurs .

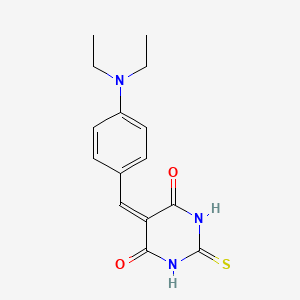

Composés Similaires :

4-Arylamino-3-nitrocoumarines : Ces composés ont des structures similaires mais diffèrent par les substituants aryles, affectant ainsi leur stabilité thermique et leur activité biologique.

Dérivés de 3-aminocoumarine : Ces composés partagent le noyau aminocoumarine mais diffèrent par les substituants en position 3, influençant ainsi leur réactivité chimique et leurs applications.

Unicité : La 4-benzylamino-3-nitrocoumarine est unique en raison de la présence à la fois de groupes benzylamino et nitro, qui confèrent des propriétés chimiques et biologiques distinctes.

Mécanisme D'action

The mechanism of action of 4-(benzylamino)-3-nitro-2H-chromen-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzylamino group can enhance the compound’s ability to bind to specific enzymes or receptors, modulating their activity .

Comparaison Avec Des Composés Similaires

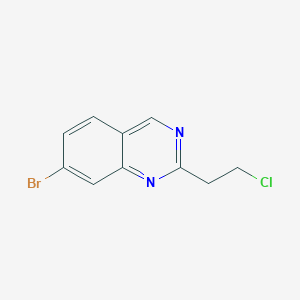

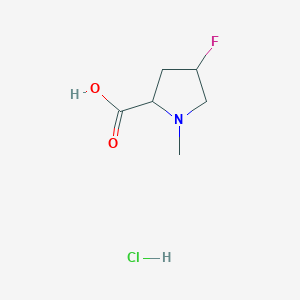

Similar Compounds

4-(benzylamino)butoxy-9H-carbazole: Known for its antimicrobial activity.

N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine: Exhibits antibacterial properties.

6-(benzylamino)-7-quinazolinyl-4,5-dihydro-5-methyl-3(2H)-pyridazinone: Shows cardiotonic activity.

Uniqueness

4-(benzylamino)-3-nitro-2H-chromen-2-one is unique due to its chromenone core, which imparts distinct biological activities. Its combination of a nitro group and a benzylamino group allows for versatile chemical modifications, making it a valuable compound for various research applications.

Propriétés

IUPAC Name |

4-(benzylamino)-3-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-16-15(18(20)21)14(12-8-4-5-9-13(12)22-16)17-10-11-6-2-1-3-7-11/h1-9,17H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBIJZSVHCCMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198533 | |

| Record name | Coumarin, 4-benzylamino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50527-29-2 | |

| Record name | Coumarin, 4-benzylamino-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050527292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 4-benzylamino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride](/img/structure/B11716648.png)

![3-Nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B11716675.png)

![(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane](/img/structure/B11716677.png)

![tert-butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11716678.png)

![2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one](/img/structure/B11716691.png)

![2-[(2,6-Dibromo-4-{[3,5-dibromo-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane](/img/structure/B11716697.png)

![[({[2-(1H-Indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate](/img/structure/B11716712.png)